2-(Bromomethyl)-5-cyanobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCNOBKTWGCYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
The fundamental properties of 2-(Bromomethyl)-5-cyanobenzoic acid are crucial for its application in synthesis.
Table 1: of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol bldpharm.com |
| Melting Point | Not available |
| Boiling Point | 389.6±32.0 °C at 760 mmHg |
| Density | 1.7±0.1 g/cm³ |
| Flash Point | 189.4±25.1 °C |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C chemsrc.com |
| Index of Refraction | 1.629 chemsrc.com |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and dichloromethane. glindiachemicals.com |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 2-(Bromomethyl)-5-cyanobenzoic acid. While a complete set of publicly available spectra for this specific compound is not readily found, typical spectroscopic features can be inferred from its functional groups.
Table 2: Expected for this compound
| Spectroscopy | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the CH₂Br protons around 4.5-5.0 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons between 120-140 ppm, a nitrile carbon (C≡N) near 115-120 ppm, a carboxylic acid carbon (C=O) around 165-175 ppm, and a bromomethyl carbon (CH₂Br) around 30-35 ppm. |
| IR (Infrared) | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch from the carboxylic acid around 1700 cm⁻¹, a C≡N stretch from the nitrile group around 2220-2260 cm⁻¹, and C-Br stretching vibrations. |
Crystal Structure and Molecular Geometry
Detailed crystallographic data for 2-(Bromomethyl)-5-cyanobenzoic acid is not widely published. However, based on its structure, the molecule is expected to have a planar benzene (B151609) ring. The bond angles and lengths would be influenced by the electronic effects of the three different substituents. The electron-withdrawing nature of the cyano and carboxylic acid groups would likely affect the aromatic system's electron distribution.
Advanced Spectroscopic and Mechanistic Investigations
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Monitoring
While specific kinetic studies on "2-(Bromomethyl)-5-cyanobenzoic acid" are not readily found in published research, the reactivity of this molecule can be predicted based on its functional groups. The presence of a reactive bromomethyl group suggests its participation in nucleophilic substitution and cyclization reactions. For instance, the intramolecular cyclization of the related compound 2-(bromomethyl)benzoic acid to form a lactone is a well-documented process. It is plausible that "this compound" could undergo similar transformations.
Kinetic and spectroscopic monitoring would be crucial in studying such reactions. Techniques like UV-Vis spectroscopy could track the disappearance of the starting material or the appearance of a conjugated product in real-time. Furthermore, techniques such as stopped-flow or quench-flow, coupled with spectroscopic analysis, would allow for the determination of reaction rates and the identification of transient intermediates, thereby providing a detailed picture of the reaction mechanism.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," both ¹H and ¹³C NMR would provide invaluable information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the bromomethyl group would likely appear as a singlet in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically far downfield (>10 ppm).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found in the 165-185 ppm region. The carbon of the cyano group would appear around 115-125 ppm. The aromatic carbons would have signals between 120 and 150 ppm, and the methylene carbon of the bromomethyl group would be seen in the more upfield region, likely around 30-40 ppm.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. Conformational analysis, particularly concerning the orientation of the carboxylic acid and bromomethyl groups relative to the benzene ring, could be investigated using Nuclear Overhauser Effect (NOE) experiments.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10 | broad singlet |
| Aromatic (H-3) | ~8.2 | d |
| Aromatic (H-4) | ~7.8 | dd |
| Aromatic (H-6) | ~8.0 | d |
| Methylene (-CH₂Br) | ~4.7 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~168 |
| Aromatic (C-1) | ~135 |
| Aromatic (C-2) | ~140 |
| Aromatic (C-3) | ~133 |
| Aromatic (C-4) | ~131 |
| Aromatic (C-5) | ~115 |
| Aromatic (C-6) | ~130 |
| Cyano (-CN) | ~118 |
| Methylene (-CH₂Br) | ~32 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid group is expected in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700 cm⁻¹. The C≡N stretch of the cyano group would appear as a medium intensity peak in the 2220-2260 cm⁻¹ region. The C-Br stretch of the bromomethyl group would be found in the lower frequency region, typically 500-600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=O stretch and the C≡N stretch would also be observable.
Analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can confirm the presence of the key functional groups and provide insights into the molecular structure and bonding. bldpharm.comindexcopernicus.comnih.govnih.gov
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Cyano | C≡N stretch | 2220-2260 |
| Aromatic | C-H stretch | 3000-3100 |
| Aromatic | C=C stretch | 1450-1600 |
| Bromomethyl | C-Br stretch | 500-600 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis in Research
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For "this compound" (C₉H₆BrNO₂), the expected monoisotopic mass can be calculated with high precision.
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to form an acylium ion, or the loss of the entire carboxylic acid group. nih.govdocbrown.info The bromomethyl group could also undergo fragmentation, for example, through the loss of a bromine radical.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | Description |
| [C₉H₆⁷⁹BrNO₂]⁺ | 239.9582 | Molecular Ion |
| [C₉H₅⁷⁹BrNO]⁺ | 222.9556 | Loss of OH |
| [C₈H₅⁷⁹BrN]⁺ | 194.9659 | Loss of COOH |
| [C₉H₆NO₂]⁺ | 160.0399 | Loss of Br |
| [C₈H₅N]⁺ | 115.0422 | Loss of Br and COOH |
X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interaction Analysis in Research
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles.
Based on studies of similar molecules like 2-bromobenzoic acid, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers in the solid state. indexcopernicus.comresearchgate.net The crystal packing would also be influenced by other intermolecular interactions such as dipole-dipole interactions involving the cyano group and potentially halogen bonding involving the bromine atom. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties in the solid state.
Computational and Theoretical Studies on 2 Bromomethyl 5 Cyanobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 2-(bromomethyl)-5-cyanobenzoic acid, these calculations can provide a detailed picture of its electronic structure and help predict its reactivity.
By solving approximations of the Schrödinger equation, the optimized molecular geometry of the compound can be determined, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a variety of electronic properties can be calculated. One of the key applications of these methods is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In studies of similar benzoic acid derivatives, DFT computations have been used to calculate key molecular descriptors and reactivity parameters based on Koopmans' theorem. nih.govresearchgate.netnih.gov These parameters, such as electronegativity, chemical hardness, and global electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the presence of the electron-withdrawing cyano group and the reactive bromomethyl group would significantly influence the electron distribution across the benzene (B151609) ring and, consequently, its reactivity profile.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors
This table, based on methodologies applied to benzoic acid derivatives nih.govresearchgate.net, illustrates the type of data that would be generated for this compound.
| Parameter | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A lower value indicates higher reactivity. |
| Global Electrophilicity (ω) | χ² / (2η) | Quantifies the molecule's propensity to act as an electrophile. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Scaffold Design Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery and materials science. For this compound, its structural motifs—a benzoic acid core, a reactive bromomethyl group, and a polar cyano group—make it an interesting candidate for scaffold design in medicinal chemistry.
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a biological target, such as an enzyme or receptor. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. researchgate.net For example, studies on various benzoic acid derivatives have successfully used molecular docking to predict their binding affinity to the active site of the SARS-CoV-2 main protease. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the protein, and how they adapt to each other upon binding. This can help to validate the docking results and provide a more dynamic picture of the interaction.
Table 2: Illustrative Molecular Docking Results
This table, based on docking studies of benzoic acid derivatives against a protein target nih.gov, exemplifies the data that could be obtained for this compound.
| Parameter | Description | Example Value |
| Docking Score (kcal/mol) | Estimated binding free energy. More negative values indicate stronger binding. | -6.5 |
| Hydrogen Bond Interactions | Number and type of hydrogen bonds formed with protein residues. | 3 (with Ser144, Gly143, Cys145) |
| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | His41, Met49, Glu166 |
| Binding Pose Stability (RMSD) | Root Mean Square Deviation from the initial docked pose during MD simulation. | < 2.0 Å |
Prediction of Spectroscopic Properties through Theoretical Modeling
Theoretical modeling can accurately predict various spectroscopic properties of a molecule, which is invaluable for interpreting experimental data. For this compound, computational methods can generate theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly used to compute vibrational frequencies. mdpi.com The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the C-Br stretch of the bromomethyl group. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. nih.gov For instance, a study on p-cyanobenzoic acid used DFT calculations to achieve good agreement between theoretical and experimental vibrational frequencies. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. mdpi.com The calculated chemical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the compound and its derivatives. Theoretical UV-Vis spectra can also be calculated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. mdpi.com
Elucidation of Reaction Pathways and Transition States via Computational Methods
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including identifying intermediates and transition states. smu.edu For this compound, this is particularly relevant for reactions involving the reactive bromomethyl group, such as nucleophilic substitution or radical reactions.
By mapping the potential energy surface of a reaction, computational methods can determine the most likely reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational studies on benzylic bromination, for example, have used DFT methods to model the free energy profile of the reaction, identifying the key steps and intermediates. researchgate.netdntb.gov.ua
These calculations can also shed light on the influence of substituents on the reaction rate. For instance, a computational analysis of benzylic bromination found that electron-withdrawing groups, such as the cyano group present in this compound, can retard the rate of radical reactions on the benzylic carbon. researchgate.net Such insights are crucial for optimizing reaction conditions and designing synthetic routes. The United Reaction Valley Approach (URVA) is an advanced method that can dissect a reaction mechanism into distinct phases, providing a detailed understanding of the bond-breaking and bond-forming processes. smu.edu
Future Research Directions and Emerging Opportunities
Exploration of Asymmetric Synthesis and Chiral Induction with 2-(Bromomethyl)-5-cyanobenzoic Acid
The presence of a carboxylic acid group on this compound opens up avenues for its application in asymmetric synthesis, particularly in the resolution of racemic mixtures. libretexts.orggoogle.comlibretexts.orgyoutube.com Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often specific to a single enantiomer. libretexts.org
One promising research direction is the use of this compound as a chiral resolving agent. Racemic mixtures of chiral amines or alcohols could be reacted with the carboxylic acid function of this compound to form a mixture of diastereomeric salts or esters. libretexts.orglibretexts.org Due to their different physical properties, these diastereomers can potentially be separated by techniques such as fractional crystallization. libretexts.orgyoutube.com Subsequent cleavage of the separated diastereomers would then yield the pure enantiomers of the original amine or alcohol, along with the recovered resolving agent. libretexts.org
Future research could focus on:
Systematic Screening: Investigating the efficacy of this compound in resolving a wide range of racemic compounds, including amino acids and chiral synthetic intermediates.
Optimization of Resolution Conditions: Fine-tuning parameters such as solvent, temperature, and stoichiometry to achieve high diastereomeric purity and yield.
Derivatization for Enhanced Selectivity: The bromomethyl and cyano groups offer sites for further modification of the resolving agent itself, potentially leading to derivatives with improved chiral recognition capabilities.
Development of Sustainable and Green Chemistry Routes for its Production
The development of environmentally benign and sustainable methods for the synthesis of this compound is a crucial area for future research. Traditional synthetic routes for related compounds often involve harsh reagents and generate significant waste. nih.gov Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, can guide the development of improved production processes.
Potential green synthesis strategies could involve:
Biocatalysis: The use of enzymes for the synthesis of aromatic nitriles offers a more sustainable and selective approach. numberanalytics.com Research could explore enzymatic pathways for the synthesis of cyanobenzoic acid precursors.
Electrochemical Methods: Electrochemical synthesis is an emerging environmentally friendly technique for the production of aromatic nitriles. numberanalytics.com
Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with safer alternatives is a key aspect of green chemistry. For instance, the synthesis of aromatic nitriles can be achieved using non-metallic cyano-group sources to reduce metal waste. nih.gov
Improved Catalysis: The use of transition metal catalysts, such as palladium, nickel, and copper, can facilitate the cyanation of aryl halides under milder conditions with higher yields and selectivity. numberanalytics.com
A patent for producing 2-amino-5-cyanobenzoic acid derivatives highlights the use of copper(I) salts as catalysts, which can be more cost-effective and environmentally friendly than other transition metals. google.com Investigating similar catalytic systems for the synthesis of this compound could be a fruitful area of research.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Research
The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research and enabling scalable production. sigmaaldrich.comyoutube.comyoutube.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the ability to perform reactions with hazardous reagents more securely. nih.govacs.orgnih.gov
The reactive bromomethyl group of this compound makes it a suitable candidate for flow chemistry applications. Benzyl bromides are known to be used in continuous flow systems for various transformations. acs.orginnospk.comwikipedia.org Future research in this area could explore:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, as well as its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives from this compound. sigmaaldrich.comyoutube.com This would allow for high-throughput screening of compounds for various applications.
Telescoped Synthesis: Designing multi-step, continuous flow processes where this compound is generated and then immediately used in a subsequent reaction without isolation, improving efficiency and reducing waste.
Design of Novel Bioactive Molecules and Functional Materials utilizing its Unique Reactivity Profile
The trifunctional nature of this compound makes it an attractive scaffold for the design of novel bioactive molecules and functional materials. glindiachemicals.com The three distinct functional groups can be selectively addressed to build complex molecular architectures.
In the realm of medicinal chemistry , this compound could serve as a starting point for the synthesis of:
Enzyme Inhibitors: The reactive bromomethyl group can act as an electrophile to form covalent bonds with nucleophilic residues in the active sites of enzymes.
Receptor Ligands: The carboxylic acid and cyano groups can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Drug Conjugates: The different functional groups allow for the attachment of other molecules, such as targeting moieties or payloads for drug delivery systems.
For instance, the related compound 4-(bromomethyl)benzoic acid is used as an intermediate in the synthesis of the antihypertensive agent eprosartan (B1671555) and the photosensitizer temoporfin. fishersci.be Similarly, pyrimidine-5-carbonitrile derivatives have shown potential as anti-proliferative agents. nih.gov These examples suggest that derivatives of this compound could also exhibit interesting biological activities. nih.govaccscience.comnih.gov
In materials science , the rigid aromatic core and the versatile functional groups of this compound make it a promising building block for:
Polymers: The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromomethyl and cyano groups can be further functionalized to tune the polymer properties.
Metal-Organic Frameworks (MOFs): The carboxylate can coordinate to metal ions to form porous frameworks, with the cyano and bromomethyl groups available for post-synthetic modification.
Liquid Crystals: The rigid structure and polar functional groups are desirable features for the design of liquid crystalline materials.
Investigation of its Role in Supramolecular Chemistry and Self-Assembly Processes
The distinct functional groups of this compound provide multiple sites for non-covalent interactions, making it a fascinating candidate for studies in supramolecular chemistry and self-assembly. nih.govnih.govcitedrive.comrsc.orgnih.gov The carboxylic acid group can form strong hydrogen bonds, the cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, and the bromomethyl group can engage in halogen bonding.
Future research could explore:
Crystal Engineering: Studying the solid-state packing of this compound and its derivatives to understand how the different functional groups direct the formation of specific supramolecular architectures.
Self-Assembled Monolayers (SAMs): Investigating the formation of ordered monolayers on various surfaces, which could have applications in electronics and sensor technology.
Gelation: Exploring the potential of derivatives of this compound to act as low-molecular-weight gelators, forming self-assembled fibrillar networks that can trap solvents.
Co-crystals and Molecular Complexes: Forming multi-component crystals with other molecules to create new materials with tailored properties. For example, the self-assembly of cyanobenzoic acids with N-donor ligands has been shown to create diverse supramolecular structures. nih.govcitedrive.com
The interplay of these different non-covalent interactions could lead to the formation of complex and functional self-assembled systems, opening up new possibilities in materials science and nanotechnology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Bromomethyl)-5-cyanobenzoic acid, and how can side reactions be minimized?
- Methodology : Bromination of a methyl-substituted benzoic acid precursor (e.g., 5-cyano-2-methylbenzoic acid) under mild conditions (20–50°C) using reagents like N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄). Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-bromination. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
- Key Considerations : Temperature control and stoichiometric precision are critical to avoid competing reactions, such as debromination or cyano-group hydrolysis.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Use solid-phase extraction (SPE) with reversed-phase C18 cartridges to remove polar impurities. Confirm purity via high-performance liquid chromatography (HPLC) with a UV detector (λ = 254 nm). Recrystallization from ethanol/water mixtures enhances crystalline yield .
- Data Validation : Compare melting points and spectroscopic data (e.g., ¹H NMR) with literature values to confirm structural integrity .
Q. How should this compound be stored to ensure long-term stability?
- Protocol : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid moisture by using desiccants (e.g., silica gel) .
- Stability Tests : Periodic NMR analysis to detect decomposition (e.g., hydrolysis of the bromomethyl group).
Q. What analytical techniques are suitable for characterizing this compound?
- Spectroscopic Tools :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; focus on the bromomethyl (δ ~4.3 ppm) and cyano-group proximity effects.
- Mass Spectrometry (MS) : Use electron ionization (EI) or electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ = 240.0) .
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of the methyl group in 5-cyano-2-methylbenzoic acid?
- Mechanistic Insight : Use radical initiators (e.g., AIBN) with NBS to favor allylic bromination. Computational modeling (DFT) predicts electron density distribution, guiding solvent selection (e.g., non-polar solvents enhance bromomethyl group formation) .
- Experimental Validation : Compare reaction outcomes in polar (acetonitrile) vs. non-polar (CCl₄) solvents via GC-MS or HPLC-MS .
Q. What strategies mitigate the reactivity of the bromomethyl group in downstream applications?
- Stabilization Approaches : Protect the bromomethyl group via in situ generation of Grignard reagents or use of stabilizing ligands (e.g., crown ethers). For nucleophilic substitutions, employ phase-transfer catalysts (e.g., TBAB) in biphasic systems .
- Case Study : Successfully coupling with thiols or amines under Schlenk-line conditions to form stable sulfides or amines .
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methods : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify reactive sites. Molecular docking studies predict binding affinity with biological targets (e.g., enzymes with nucleophilic active sites) .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., SN2 reaction rates with primary amines) .
Q. What are the challenges in analyzing tautomeric or conformational equilibria of this compound?
- Techniques : Variable-temperature NMR (VT-NMR) to study rotational barriers of the bromomethyl group. Dynamic HPLC with chiral stationary phases resolves enantiomeric conformers .
- Data Interpretation : Compare energy barriers (ΔG‡) derived from Arrhenius plots with computational transition-state models .
Contradictions and Validation
- Synthesis Discrepancies : recommends bromination at 20–50°C, while suggests lower temperatures for analogous compounds. Resolve by testing both conditions and optimizing for yield vs. purity .
- Analytical Conflicts : NIST spectral data ( ) may differ from experimental results due to solvent effects. Always report solvent and concentration in spectral comparisons .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
